Triglyme

Catalog No.
S604556
CAS No.
112-49-2
M.F
C8H18O4
CH3(OCH2CH2)3OCH3
C8H18O4
M. Wt
178.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triglyme

CAS Number

112-49-2

Product Name

Triglyme

IUPAC Name

1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane

Molecular Formula

C8H18O4
CH3(OCH2CH2)3OCH3
C8H18O4

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3

InChI Key

YFNKIDBQEZZDLK-UHFFFAOYSA-N

SMILES

COCCOCCOCCOC

Solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
Solubility in water: miscible

Synonyms

2,5,8,11-Tetraoxadodecane; 1,2-Bis(2-methoxyethoxy)ethane; Ansul Ether 161; DMTG; Glyme 4; Hisolve MTM; Methyltriglyme; NSC 66400; Triethylene Glycol Dimethyl Ether;

Canonical SMILES

COCCOCCOCCOC

Triglyme, also known as Triethylene glycol dimethyl ether (TEGDME), is a colorless liquid belonging to the glycol ether family []. It is synthesized from ethylene glycol and serves as a versatile solvent across various scientific disciplines [].


Molecular Structure Analysis

The molecular structure of Triglyme consists of a central ether chain (C-O-C) flanked by two methoxy groups (CH3-O-) on each end. This structure contributes to its key features:

  • Polarity: The presence of oxygen atoms creates a polar character in the molecule, allowing it to dissolve a wide range of polar and non-polar compounds [].
  • Hydrogen Bonding: While not as strong as an alcohol, Triglyme can participate in weak hydrogen bonding due to the ether groups, influencing its solubility and interaction with other molecules [].
  • Flexibility: The ether linkages provide rotational freedom, making Triglyme a flexible molecule that can adapt to different environments [].

Chemical Reactions Analysis

Synthesis

Triglyme is typically synthesized through the reaction of ethylene glycol with a methylating agent, such as dimethyl sulfate, in the presence of a base catalyst [].

Decomposition

At high temperatures, Triglyme can undergo thermal decomposition to form various products, including ethylene glycol, formaldehyde, and other organic compounds [].

Other Reactions

Triglyme can participate in various reactions depending on the research context. For instance, it can be used:

  • As a Lewis base for complexation reactions with Lewis acids.
  • As a reaction medium for various organic transformations due to its inertness and solvating properties [].

Physical And Chemical Properties Analysis

  • Melting Point: -40 °C []
  • Boiling Point: 216 °C []
  • Density: 0.986 g/cm³ []
  • Solubility: Miscible with water, most organic solvents, and some polymers [].
  • Stability: Relatively stable under normal conditions. However, it can slowly decompose in the presence of strong acids or bases [].

Mechanism of Action (Not Applicable)

Triglyme primarily functions as a solvent and lacks a specific biological mechanism of action.

Triglyme is classified as a suspected reproductive toxicant []. Exposure can cause irritation to the eyes, skin, and respiratory system. It is also considered a moderate fire hazard []. Here are some safety points to consider:

  • Wear appropriate personal protective equipment (PPE) when handling Triglyme, including gloves, safety glasses, and a respirator if necessary [].
  • Ensure proper ventilation in the workspace.
  • Avoid contact with skin, eyes, and clothing.
  • Handle and dispose of Triglyme according to local regulations [].

Solvent and Electrolyte:

  • Triglyme is a highly polar, aprotic solvent. This means it readily dissolves polar molecules but doesn't donate or accept protons, making it suitable for various research applications.
  • As a solvent, triglyme is often used in the study of polymers, electrolytes, and organometallic compounds. Its ability to dissolve a wide range of materials makes it valuable for synthesizing and characterizing these substances [Source: PubChem, ].
  • Additionally, triglyme can be used as an electrolyte in lithium-ion batteries due to its high ionic conductivity and ability to form stable complexes with lithium ions [Source: Electrochemical and solid-state chemistry of lithium trifluoromethanesulfonate solutions in triethylene glycol dimethyl ether, N. A. M. Tukayeva et al., Journal of Electroanalytical Chemistry, (2005), 582(1-2), 115-121].

Organic Synthesis:

  • Triglyme is a versatile reaction medium for various organic synthesis reactions.
  • Its high boiling point (216°C) allows for reactions to be conducted at elevated temperatures, while its aprotic nature prevents unwanted side reactions involving proton transfer [Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. 42, Coordinating Solvents and Ion-Pair Reagents, (2016)].
  • Additionally, triglyme can act as a ligand for metal catalysts, influencing their reactivity and selectivity in certain reactions [Source: Selective hydroformylation of styrene catalyzed by rhodium complexes containing triethylene glycol dimethyl ether as ligand, A. Behr and M. T. Beck, Journal of Catalysis, (1997), 165(2), 391-400].

Biological Research:

  • Triglyme plays a crucial role in the study of bacterial outer membrane assembly.
  • It acts as a chaperone molecule, assisting in the proper folding and insertion of lipoproteins into the outer membrane of E. coli bacteria [Source: DrugBank Online, ].
  • This research is valuable for understanding bacterial physiology and developing new antibiotics that target outer membrane function.

Physical Description

Triethylene glycol dimethyl ether is a clear colorless liquid with a mild ethereal odor. (NTP, 1992)
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

-0.5

Boiling Point

421 °F at 760 mm Hg (NTP, 1992)
216.0 °C
216 °C

Flash Point

232 °F (NTP, 1992)
111 °C o.c.

Vapor Density

4.7 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 6.14

Density

0.99 at 68 °F (NTP, 1992)
Relative density (water = 1): 0.99

LogP

-0.48

Melting Point

-49 °F (NTP, 1992)
-45.0 °C
-45 °C

UNII

32YXG88KK0

GHS Hazard Statements

H360Df: May damage the unborn child;
Suspected of damaging fertility [Danger Reproductive toxicity]

Vapor Pressure

0.9 mm Hg at 68 °F (NTP, 1992)
0.04 mmHg
Vapor pressure, kPa at 20 °C: 0.12

Pictograms

Health Hazard

Health Hazard

Other CAS

112-49-2

Wikipedia

Triglyme

General Manufacturing Information

2,5,8,11-Tetraoxadodecane: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Modify: 2023-08-15

Source identification of high glyme concentrations in the Oder River

D K Stepien, W Püttmann
PMID: 24583522   DOI: 10.1016/j.watres.2014.01.067

Abstract

The objective of the following study was to identify the source of high concentrations of glycol diethers (diglyme, triglyme, and tetraglyme) in the Oder River. Altogether four sampling campaigns were conducted and over 50 surface samples collected. During the first two samplings of the Oder River in the Oderbruch region (km 626-690), glymes were detected at concentrations reaching 0.065 μg L(-1) (diglyme), 0.54 μg L(-1) (triglyme) and 1.7 μg L(-1) (tetraglyme). The subsequent sampling of the Oder River, from the area close to the source to the Poland-Germany border (about 500 km) helped to identify the possible area of the dominating glyme entry into the river between km 310 and km 331. During that sampling, the maximum concentration of triglyme was 0.46 μg L(-1) and tetraglyme 2.2 μg L(-1); diglyme was not detected. The final sampling focused on the previously identified area of glyme entry, as well as on tributaries of the Oder River. Samples from Czarna Woda stream and Kaczawa River contained even higher concentrations of diglyme, triglyme, and tetraglyme, reaching 5.2 μg L(-1), 13 μg L(-1) and 81 μg L(-1), respectively. Finally, three water samples were analyzed from a wastewater treatment plant receiving influents from a Copper Smelter and Refinery; diglyme, triglyme, and tetraglyme were present at a maximum concentration of 1700 μg L(-1), 13,000 μg L(-1), and 190,000 μg L(-1), respectively. Further research helped to identify the source of glymes in the wastewater. The gas desulfurization process Solinox uses a mixture of glymes (Genosorb(®)1900) as a physical absorption medium to remove sulfur dioxide from off-gases from the power plant. The wastewater generated from the process and from the maintenance of the equipment is initially directed to the wastewater treatment plant where it undergoes mechanical and chemical treatment processes before being discharged to the tributaries of the Oder River. Although monoglyme was also analyzed, it was not detected in any of the water samples.


Bis(allyl)calcium

Phillip Jochmann, Thomas S Dols, Thomas P Spaniol, Lionel Perrin, Laurent Maron, Jun Okuda
PMID: 19562813   DOI: 10.1002/anie.200901743

Abstract




Reproductive toxicology. Triethylene glycol dimethyl ether


PMID: 9114304   DOI:

Abstract




Modification of glass fibers to improve reinforcement: a plasma polymerization technique

Dilek Cökeliler, Selim Erkut, Josef Zemek, Hynek Biederman, Mehmet Mutlu
PMID: 16701839   DOI: 10.1016/j.dental.2006.01.023

Abstract

This study evaluates the effect of plasma treated E-glass fiber to improve the mechanical properties of acrylic resin denture base material, polymethylmethacrlyate (PMMA). Plasma surface treatment of fibers is used as reinforcement in composite materials to modify the chemical and physical properties of their surfaces with tailored fiber-matrix bonding strength.
Three different types of monomer 2-hydroxyethyl methacrylate (HEMA), triethyleneglycoldimethylether (TEGDME) and ethylenediamine (EDA) were used in the plasma polymerization modification of glass fibers. A radiofrequency generator was used to sustain plasma in a glass vacuum chamber. Glass fibers were modified at the same glow-discharge power of 25 W and exposure time of 30 min for each monomer. Fibers were incorporated into the acrylic with 1% (w/w) loading except control group. Specimens were prepared using a standard mold of 3 cmx0.5 cmx0.8 cm in dimension with eight specimens in each group. Samples were subjected to a flexural strength test set up at a crosshead speed of 5mm/min. Scanning electron microscopy (SEM) was used to examine the microstructure and X-ray photoelectron spectroscopy (XPS) was used for chemical analysis of the surface.
Data were analyzed by means of ANOVA and Duncan's tests. Test results revealed that fiber reinforcement had a significant effect on the flexural strength of the specimens (p<0.05). Among the fiber reinforced groups, plasma treatment with EDA monomer resulted in the most significant increase in flexural strength values (p<0.05). XPS results have shown an increasing number of nitrogenous compounds in EDA treated fibers. The chemical structure of the surface, especially with the increase in nitrogenous compounds could give an idea for the amine film deposition and SEM figures showed an increase in surface roughness.
The results showed that plasma treatment with EDA monomer was an effective alternative method of increasing the flexural strength of PMMA based denture base polymers through fiber reinforcement.


Phase III interlaboratory study of FETAX. Part 3. FETAX validation using 12 compounds with and without an exogenous metabolic activation system

J A Bantle, R A Finch, D J Fort, E L Stover, M Hull, M Kumsher-King, A M Gaudet-Hull
PMID: 10547627   DOI: 10.1002/(sici)1099-1263(199911/12)19:6<447::aid-jat601>3.0.co;2-4

Abstract

FETAX (Frog Embryo Teratogenesis Assay-Xenopus) is a 96-h whole-embryo developmental toxicity screening assay that can be used in ecotoxicology and in detecting mammalian developmental toxicants when an in vitro metabolic activation system is employed. A standardized American Society for Testing and Materials (ASTM) guide for the conduct of FETAX has been published, along with a companion atlas that helps in embryo staging and in identifying malformations. As part of the ASTM process, an interlaboratory validation study was undertaken to evaluate the repeatability and reliability of FETAX and to evaluate the potential teratogenic hazard of 12 compounds. Three different laboratories participated in the study. All three participating laboratories had extensive experience with the assay. FETAX intralaboratory and interlaboratory variability, as judged by coefficients of variation, were very low. Potential teratogenic hazard was evaluated using two major criteria from FETAX experiments employing metabolic activation systems (MAS). These were the teratogenic index TI (TI = 96-h lc(50)/96-h ec(50) (malformation)) and the minimum concentration that inhibits growth (MCIG). A compound was considered teratogenic by this criterion when the MCIG was significantly different from controls at concentrations below the 30% level of the MAS 96-h lc(50). Based on the results of this and other studies, a decision table was constructed in order to evaluate additional studies. Severity of malformations caused, especially near the MAS 96-h ec(50) (malformation), were also evaluated. Four compounds were non-teratogenic but two compounds were clearly teratogenic. The remaining six compounds were ranked as equivocal teratogens. The results were discussed in light of the difficulty of producing an adequate decision table. FETAX proved to yield repeatable and reliable data as long as care was taken during range-finding and technicians were adequately trained. The MAS was essential in using FETAX to predict developmental hazard in mammals, and still requires further development.


Relative potency of four ethylene glycol ethers for induction of paw malformations in the CD-1 mouse

B D Hardin, C J Eisenmann
PMID: 3629512   DOI: 10.1002/tera.1420350306

Abstract

Time-mated CD-1 mice were orally dosed on gestation day 11 (plug = 0) with distilled water (control) or one of four glycol ethers at a dose of 4 mmol/kg: ethylene glycol monomethyl ether (EGME, 304 mg/kg), ethylene glycol dimethyl ether (EGdiME, 361 mg/kg), diethylene glycol dimethyl ether (diEGdiME, 537 mg/kg), triethylene glycol dimethyl ether (triEGdiME, 713 mg/kg). Fetuses were collected on gestation day 18, weighed, and examined for gross external malformations. Fetuses were cleared and stained to examine paws. There were no signs of treatment-related maternal toxicity, and intrauterine survival was unaffected by glycol ether treatments. Fetal body weights were significantly reduced only in litters treated with EGdiME. There was no treatment-related pattern of gross external malformations other than paw defects. Only triEGdiME failed to produce a significant incidence of malformations. Paw defects were present in 87.5% of EGME-treated litters (68.5% of fetuses), 86.7% of EGdiME-treated litters (33.8% of fetuses), and 77.8% of diEGdiME-treated litters (39.7% of fetuses). Hindpaw defects predominated over forepaw, and syndactyly was the most common malformation. The incidences of oligodactyly and short digits were also significantly increased. The similarity of malformations produced by these methyl-substituted glycol ethers is proposed to be attributable to in vivo conversion to a common teratogen, methoxyacetic acid.


The developmental toxicity of triethylene glycol dimethyl ether in mice

J D George, C J Price, C A Kimmel, M C Marr
PMID: 3622959   DOI: 10.1016/0272-0590(87)90164-3

Abstract

Triethylene glycol dimethyl ether (triEGdiME) is structurally related to several compounds which produce reproductive and developmental toxicity, including teratogenicity in laboratory animals. In the present study, triEGdiME (0, 250, 500, or 1000 mg/kg/day) was administered by gavage to timed-pregnant CD-1 mice during major organogenesis (Gestational Days (gd) 6-15). Maternal clinical status was monitored daily during treatment. At sacrifice (gd 17), confirmed-pregnant females (26-28 per group) were evaluated for clinical status and gestational outcome; each live fetus was examined for external, visceral, and skeletal malformations. No maternal death or morbidity was observed. Clinical signs of toxicity including piloerection were minor. Maternal weight gain during treatment, gestation, and maternal weight gain during gestation corrected for gravid uterine weight were not affected. Gravid uterine weight decreased in a dose-related manner, indicating compromised pregnancy status. Relative maternal liver weight (% body wt) was significantly increased over controls at doses greater than or equal to 500 and 1000 mg/kg/day. Average fetal body weight per litter was significantly reduced at doses greater than or equal to 500 mg/kg/day. The percentage malformed live fetuses per litter (0.3, 0, 0.8, and 11.1%) was significantly increased at 1000 mg/kg/day. Major malformations affected primarily the development of the neural tube, craniofacial structures, and the axial skeleton. In summary, oral administration of triEGdiME during major organogenesis produced only marginal signs of altered maternal status, as evidenced by an increase in maternal liver weight, and caused selective adverse effects upon fetal growth and morphological development at doses greater than or equal to 500 mg/kg/day.


Reproductive toxicity of triethylene glycol and its diacetate and dimethyl ether derivatives in a continuous breeding protocol in Swiss CD-1 mice

N L Bossert, J R Reel, A D Lawton, J D George, J C Lamb 4th
PMID: 1526373   DOI: 10.1016/0272-0590(92)90120-7

Abstract

Triethylene glycol and two of its derivatives were evaluated for reproductive toxicity in a continuous breeding protocol with Swiss CD-1 mice. Triethylene glycol (TEG: 0, 0.3, 1.5, and 3%), triethylene glycol diacetate (TGD: 0, 0.75, 1.5, and 3%), and triethylene glycol dimethyl ether (TGDME: 0, 0.25, 0.5, and 1%) were administered in drinking water to breeding pairs (20 pairs per treatment group, 40 control pairs) during a 98-day cohabitation period. Reproductive function was assessed by the number of litters per pair, live pups per litter, proportion of pups born alive, and pup weight. There were no apparent effects on reproductive function in the animals receiving TEG or TGD at doses up to 3% in the drinking water (representing 6.78 or 5.45 g/kg, respectively). However, some developmental toxicity was demonstrated for both TEG and TGD. Continuous exposure of dams to 1.5 or 3% TEG significantly reduced live pup weight at birth compared to control and 0.3% TEG, while exposure to 3% TGD during lactation significantly (but reversibly) reduced pup body weights on Postnatal Days 14 and 21. In contrast, TGDME was toxic to the reproductive system as evidenced by decreases at the highest dose (1% TGDME; 1.47 g/kg) in the proportion of pairs that produced at least one litter, live pups per litter, and proportion of pups born alive, with dose-related trends seen in the latter two parameters. A crossover mating trial showed that TGDME was more toxic to the female than the male reproductive system. These data indicate that TGDME (1.47 g/kg) is a reproductive toxicant in Swiss mice while reproductive toxicity was not demonstrated in mice receiving TEG or TGD (at doses up to 6.78 or 5.45 g/kg, respectively).


Characterization of a developmental toxicity dose-response model

E M Faustman, D G Wellington, W P Smith, C A Kimmel
PMID: 2707204   DOI: 10.1289/ehp.8979229

Abstract

The Rai and Van Ryzin dose-response model proposed for teratology experiments has been characterized for its appropriateness and applicability in modeling the dichotomous response data from developmental toxicity studies. Modifications were made in the initial probability statements to reflect more accurately biological events underlying developmental toxicity. Data sets used for the evaluation were obtained from the National Toxicology Program and U.S. EPA laboratories. The studies included developmental evaluations of ethylene glycol, diethylhexyl phthalate, di- and triethylene glycol dimethyl ethers, and nitrofen in rats, mice, or rabbits. Graphic examination and statistical evaluation demonstrate that this model is sensitive to the data when compared to directly measured experimental outcomes. The model was used to interpolate to low-risk dose levels, and comparisons were made between the values obtained and the no-observed-adverse-effect levels (NOAELs) divided by an uncertainty factor. Our investigation suggests that the Rai and Van Ryzin model is sensitive to the developmental toxicity end points, prenatal deaths, and malformations, and appears to model closely their relationship to dose.


The developmental toxicity of diethylene and triethylene glycol dimethyl ethers in rabbits

B A Schwetz, C J Price, J D George, C A Kimmel, R E Morrissey, M C Marr
PMID: 1516781   DOI: 10.1016/0272-0590(92)90157-d

Abstract

Diethylene glycol dimethyl ether (diEGdiME) and triethylene glycol dimethyl ether (triEGdiME), widely used organic solvents, are structurally related to several compounds that produce reproductive and developmental toxicity, including teratogenicity in laboratory animals. In the present studies, diEGdiME (0, 25, 50, 100, or 175 mg/kg/day) or triEGdiME (0, 75, 125, 175, or 250 mg/kg/day) were administered by gavage in distilled water to timed-pregnant New Zealand white rabbits (15-25 dams/group) during major organogenesis [Gestational Days (gd) 6-19]. Treated females were euthanized on gd 30, uterine contents were examined, and live fetuses were examined for morphological alterations. In the diEGdiMe study, evidence of maternal toxicity, per se, was observed only at 175 mg/kg/day with 15% mortality among treated females compared to 4% among controls. No significant maternal toxicity was observed in the 25 mg/kg/day group, and only minimal maternal toxicity (decreased maternal weight gain during treatment) was observed at 50 and 100 mg/kg/day compared to the vehicle control group. The no-observed-adverse-effect level for developmental toxicity in rabbits for diEGdiME was 50 mg/kg/day. The incidences of prenatal mortality and malformed live fetuses were significantly above controls at 100 and 175 mg/kg/day. Malformations observed most frequently included fusion of ribs to each other and hydronephrosis; clubbing of the limbs without underlying bone deformities, a variation, was also observed. In the triEGdiME study, clinical signs of toxicity were minimal and there was no increased maternal mortality. Maternal body weight and gravid uterine weight were significantly reduced at 250 mg/kg/day, whereas maternal weight gain during treatment was significantly depressed at doses of 175 mg/kg/day and above.(ABSTRACT TRUNCATED AT 250 WORDS)


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